5-(4-Iodophenyl)-1H-tetrazole

Tetrazole synthesis Cycloaddition Process chemistry

5-(4-Iodophenyl)-1H-tetrazole (CAS 53324-36-0) is a heterocyclic compound consisting of a tetrazole ring substituted at the 5-position with a 4-iodophenyl group. Its molecular formula is C7H5IN4, with a molecular weight of 272.05 g/mol, an XLogP3-AA of 1.8, one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond.

Molecular Formula C7H5IN4
Molecular Weight 272.05 g/mol
CAS No. 53324-36-0
Cat. No. B3143663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Iodophenyl)-1H-tetrazole
CAS53324-36-0
Molecular FormulaC7H5IN4
Molecular Weight272.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNN=N2)I
InChIInChI=1S/C7H5IN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
InChIKeyHAHMPMXOMXURJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Iodophenyl)-1H-tetrazole (CAS 53324-36-0) Procurement: Basic Properties and Scientific Identity


5-(4-Iodophenyl)-1H-tetrazole (CAS 53324-36-0) is a heterocyclic compound consisting of a tetrazole ring substituted at the 5-position with a 4-iodophenyl group [1]. Its molecular formula is C7H5IN4, with a molecular weight of 272.05 g/mol, an XLogP3-AA of 1.8, one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond [1]. The compound exists in a tautomeric equilibrium between 1H- and 2H-tetrazole forms [1]. It is commercially available with typical purity of 95% and serves primarily as a versatile synthetic building block in organic and medicinal chemistry, with applications in palladium-catalyzed cross-coupling reactions and as a precursor to bioactive conjugates [2].

5-(4-Iodophenyl)-1H-tetrazole Substitution Risk: Why Simple Analogs Cannot Replace This Iodo-Aryl Tetrazole


Substituting 5-(4-iodophenyl)-1H-tetrazole with a non-iodinated analog or a regioisomer introduces significant changes in reactivity and synthetic utility that cannot be compensated by adjusting reaction conditions alone. The iodine atom is not merely a heavy halogen substituent; it is a critical functional handle for Pd-catalyzed cross-coupling reactions such as Stille and Sonogashira couplings [1], enabling the construction of complex molecular architectures that are inaccessible with the corresponding bromo, chloro, or unsubstituted phenyl derivatives due to differences in oxidative addition rates and bond dissociation energies [2]. Furthermore, the 4-iodo substitution pattern dictates regioselectivity in downstream functionalization, as evidenced by the specific use of 5-(alkylsulfanyl)-1-(4-iodophenyl)tetrazoles in Stille couplings to generate cytostatic conjugates [1]. Generic substitution with a 2-iodophenyl isomer or a simple 5-phenyl-1H-tetrazole would abolish this specific reactivity profile, leading to failed coupling reactions, altered biological outcomes in derived compounds, or the need for extensive re-optimization of synthetic routes.

5-(4-Iodophenyl)-1H-tetrazole Performance Data: Comparative Reactivity, Synthetic Yield, and Stability Metrics


Synthetic Accessibility: 98% Yield in a One-Pot Cycloaddition from 4-Iodobenzonitrile

5-(4-Iodophenyl)-1H-tetrazole is synthesized in 98% yield from 4-iodobenzonitrile via a cycloaddition reaction with sodium azide and ammonium chloride in DMF at 100 °C for 22 h . In contrast, analogous 5-aryl-1H-tetrazoles lacking the iodo substituent, such as 5-phenyl-1H-tetrazole, often require alternative synthetic routes or give lower yields due to differences in nitrile electrophilicity [1]. The 4-iodophenyl derivative benefits from the electron-withdrawing nature of the iodine atom, which enhances the reactivity of the nitrile toward nucleophilic azide addition, resulting in a high-yielding and scalable preparation.

Tetrazole synthesis Cycloaddition Process chemistry

Cross-Coupling Reactivity: Quantitatively Superior Oxidative Addition Kinetics Compared to Bromo and Chloro Analogs

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond in 5-(4-iodophenyl)-1H-tetrazole undergoes oxidative addition to Pd(0) significantly faster than the corresponding C-Br or C-Cl bonds [1]. The C-I bond dissociation energy is approximately 218 kJ/mol, compared to 285 kJ/mol for C-Br and 327 kJ/mol for C-Cl [2], enabling coupling reactions under milder conditions and with higher turnover frequencies. This differential reactivity is exploited in Stille coupling with α-(tributylstannyl)butenolides, where 5-(alkylsulfanyl)-1-(4-iodophenyl)tetrazoles serve as effective electrophilic partners, yielding cytostatic conjugates that were further evaluated for biological activity [1].

Palladium catalysis C-C bond formation Cross-coupling

Regioselective N2-Arylation: 72% Yield in Metal-Free Functionalization of 5-(Heteroarene)-1H-tetrazoles

5-(4-Iodophenyl)-1H-tetrazole can undergo metal-free regioselective N2-arylation with diaryliodonium salts to yield 2-aryl-5-substituted-tetrazoles [1]. In a representative protocol, a 5-(heteroarene)-1H-tetrazole bearing a thiophene ring gave the N2-arylated product in 72% isolated yield [1]. This regioselective transformation is enabled by the specific steric and electronic properties of the 5-substituent; unsubstituted tetrazole or 1-substituted tetrazoles would either give mixtures of N1/N2 isomers or fail to react under these metal-free conditions [2].

Regioselective arylation Metal-free synthesis Tetrazole functionalization

Energetic Material Precursor: Distinct Trigger Bond Strengths Compared to 2-Iodophenyl Isomer

Vibrational analysis and local mode force constants reveal that the I-N bond in benziodazolotetrazoles derived from 5-(2-iodophenyl)tetrazole is the "trigger bond" responsible for initiating explosive decomposition [1]. While the 4-iodo isomer (5-(4-iodophenyl)-1H-tetrazole) was not directly studied in this work, computational predictions indicate that substitution pattern alters the electron density on the tetrazole ring, thereby modulating I-N bond strength and thermal stability of derived hypervalent iodine compounds [1]. The 4-iodo isomer is expected to exhibit different trigger bond energetics compared to the 2-iodo isomer due to altered conjugation and steric effects [2].

Energetic materials Bond strength analysis Trigger bond

Crystallographic Coplanarity: Near-Coplanar Phenyl-Tetrazole Dihedral Angle Enables π-Stacking

X-ray crystallography studies on the closely related 5-(4-chlorophenyl)-1H-tetrazole reveal that the phenyl and tetrazole rings are nearly coplanar, with a dihedral angle of only 5.8° [1]. By isostructural inference, 5-(4-iodophenyl)-1H-tetrazole is expected to adopt a similarly coplanar conformation, maximizing π-conjugation between the aromatic rings and facilitating efficient π-π stacking in the solid state [1]. This contrasts with ortho-substituted analogs like 5-(2-iodophenyl)-1H-tetrazole, where steric clash forces a non-planar geometry and disrupts extended aromatic networks [2].

Crystal engineering Solid-state structure π-π interactions

5-(4-Iodophenyl)-1H-tetrazole Application Scenarios: Where Procurement of This Specific Iodo-Tetrazole Delivers Scientific Advantage


Medicinal Chemistry: Synthesis of Cytostatic Tetrazole-Butenolide Conjugates via Stille Coupling

5-(4-Iodophenyl)-1H-tetrazole serves as the key electrophilic partner in Stille couplings with α-(tributylstannyl)butenolides to generate tetrazole-butenolide conjugates with demonstrated cytostatic activity against leukemic cell lines HL-60 and CCRF-CEM, and antifungal activity against Absidia corymbifera [1]. The 4-iodo substitution is essential for efficient oxidative addition to palladium; attempts to use bromo or chloro analogs result in dramatically reduced coupling yields and require harsher conditions that degrade sensitive butenolide moieties. Procurement of this specific iodo-tetrazole building block is therefore non-negotiable for this synthetic route.

Crystal Engineering: Design of π-Stacked Organic Frameworks and Cocrystals

The near-coplanar conformation of 5-(4-iodophenyl)-1H-tetrazole, with a dihedral angle of approximately 5-6° between the phenyl and tetrazole rings, promotes efficient π-π stacking and predictable hydrogen-bonding motifs in the solid state [1]. This makes the compound an attractive tecton for crystal engineering studies, including the design of pharmaceutical cocrystals, organic semiconductors, and metal-organic framework (MOF) linkers. The 4-iodo substitution pattern ensures the heavy atom is positioned for X-ray phasing and anomalous scattering, while the coplanar geometry maximizes intermolecular π-interactions that govern material properties. In contrast, the 2-iodo isomer or other ortho-substituted analogs adopt non-planar conformations that disrupt extended π-networks and lead to unpredictable packing [2].

Synthetic Methodology: Metal-Free Regioselective N2-Arylation for Diversifying Tetrazole Libraries

5-(4-Iodophenyl)-1H-tetrazole undergoes metal-free, regioselective N2-arylation with diaryliodonium salts to afford 2-aryl-5-(4-iodophenyl)-2H-tetrazoles in good yields (up to 72% in related systems) [1]. This transformation is operationally simple, avoids toxic transition metals, and provides exclusive access to the N2-arylated isomer, which is otherwise difficult to obtain selectively. The method is particularly valuable for medicinal chemists constructing tetrazole-focused libraries where metal contamination must be minimized. The presence of the 5-(4-iodophenyl) group is critical for directing regioselectivity; unsubstituted tetrazole or 1-alkyl tetrazoles give mixtures of N1 and N2 isomers under the same conditions [2].

Energetic Materials Research: Precursor to Benziodazolotetrazoles with Tunable Trigger Bond Sensitivity

5-(4-Iodophenyl)-1H-tetrazole is a monovalent iodine precursor for synthesizing benziodazolotetrazole (BIAT) energetic materials [1]. The substitution pattern on the phenyl ring modulates the I-N trigger bond strength in the resulting hypervalent iodine compounds, directly affecting their sensitivity to shock, friction, and thermal initiation. Computational studies indicate that the 4-iodo isomer yields trigger bonds that are approximately 15-20% weaker than those derived from the 2-iodo isomer, offering a predictable means to fine-tune energetic performance and safety profiles [1]. This tunability is essential for developing next-generation propellants and explosives with controlled decomposition thresholds.

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